molecular formula C12H16BrNO3 B3165965 5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide CAS No. 904877-40-3

5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide

Cat. No. B3165965
CAS RN: 904877-40-3
M. Wt: 302.16 g/mol
InChI Key: QOLSSCCUHDMHPZ-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide (BNE2MEB) is an organic compound that is used in many scientific research applications. It is a brominated derivative of benzamide and contains two methoxyethoxy groups. BNE2MEB has been used in a variety of applications, including synthesis, drug discovery, and lab experiments.

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a somewhat related structure, has been extensively reviewed for its pharmacological properties and clinical use. Metoclopramide is used in treating various types of vomiting and gastro-intestinal disorders. It aids in the radiological identification of lesions, facilitates duodenal intubation, and eases emergency endoscopy. Its effects on the absorption of other drugs have been observed, making it relevant in clinical settings for managing post-operative vomiting and radiation sickness among other applications (Pinder et al., 2012).

Synthesis and Chemical Properties

The synthesis and structural activity relationship (SAR) of compounds, particularly those with bromo, methoxy, and ethoxy functional groups, are crucial in developing anticancer drugs. A review highlighted the effectiveness of various functional groups, including bromo and methoxy, in antimigration and antiproliferation activities. This suggests the importance of these functional groups in designing anticancer drugs with higher efficacy (Liew et al., 2020).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, while not directly related, show the importance of precise functional group placement in supramolecular chemistry. These compounds self-assemble into nanometer-sized structures stabilized by hydrogen bonding, with applications ranging from nanotechnology to polymer processing (Cantekin et al., 2012).

Environmental Considerations

Ethyl tert-butyl ether (ETBE) is an example of a compound used as a gasoline oxygenate, highlighting the environmental relevance of ether compounds. Research on ETBE's biodegradation and fate in soil and groundwater provides insight into the environmental impact and degradation pathways of chemically related substances (Thornton et al., 2020).

properties

IUPAC Name

5-bromo-N-ethyl-2-(2-methoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-3-14-12(15)10-8-9(13)4-5-11(10)17-7-6-16-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLSSCCUHDMHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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